2,4-Diamino-5-chloroquinazoline-6-carbonitrile

Catalog No.
S12336904
CAS No.
18917-75-4
M.F
C9H6ClN5
M. Wt
219.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Diamino-5-chloroquinazoline-6-carbonitrile

CAS Number

18917-75-4

Product Name

2,4-Diamino-5-chloroquinazoline-6-carbonitrile

IUPAC Name

2,4-diamino-5-chloroquinazoline-6-carbonitrile

Molecular Formula

C9H6ClN5

Molecular Weight

219.63 g/mol

InChI

InChI=1S/C9H6ClN5/c10-7-4(3-11)1-2-5-6(7)8(12)15-9(13)14-5/h1-2H,(H4,12,13,14,15)

InChI Key

NWZLURIMHYEUSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1C#N)Cl)C(=NC(=N2)N)N

2,4-Diamino-5-chloroquinazoline-6-carbonitrile is a heterocyclic compound belonging to the quinazoline family. Its molecular formula is C8H8ClN5C_8H_8ClN_5, and it features a chloro group at the 5-position and a cyano group at the 6-position of the quinazoline ring. This compound is characterized by its two amino groups located at the 2 and 4 positions, which contribute to its chemical reactivity and biological properties. The compound has garnered attention in medicinal chemistry for its potential therapeutic applications.

The chemical reactivity of 2,4-diamino-5-chloroquinazoline-6-carbonitrile can be attributed to the presence of functional groups that allow for various transformations:

  • Reduction Reactions: The cyano group can undergo reduction to form amine derivatives, which may enhance biological activity.
  • Condensation Reactions: This compound can react with aldehydes to form Schiff bases, which are often evaluated for their pharmacological properties .
  • Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents that may modify the compound's activity .

2,4-Diamino-5-chloroquinazoline-6-carbonitrile exhibits a range of biological activities:

  • Antimalarial Activity: Research indicates that derivatives of this compound demonstrate significant activity against Plasmodium berghei, a malaria-causing parasite, showing potential as an antimalarial agent .
  • Antitumor Activity: In vitro studies have shown that certain derivatives possess potent inhibitory effects against cancer cell lines, including L1210 leukemia and B16 melanoma cells. Some compounds were found to be more effective than established chemotherapeutics like methotrexate .
  • Antibacterial Activity: Moderate antibacterial effects have been observed against Diplococcus pneumoniae, indicating potential as an antimicrobial agent .

The synthesis of 2,4-diamino-5-chloroquinazoline-6-carbonitrile typically involves several key steps:

  • Starting Material Preparation: The synthesis often begins with 5-chloro-2,4,6-triaminoquinazoline as a precursor.
  • Formation of Carbonitrile: The conversion to the carbonitrile form can be achieved through reactions involving cyanogen bromide or similar reagents under controlled conditions.
  • Purification: The final product is usually purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological testing .

The applications of 2,4-diamino-5-chloroquinazoline-6-carbonitrile are diverse:

  • Pharmaceutical Development: Its derivatives are explored for use in developing new antimalarial and anticancer drugs.
  • Research Tool: This compound serves as a scaffold in medicinal chemistry for synthesizing various bioactive molecules.
  • Agricultural Chemistry: Some derivatives may find applications in agrochemicals due to their biological activity against pests and pathogens.

Interaction studies have focused on understanding how 2,4-diamino-5-chloroquinazoline-6-carbonitrile interacts with biological targets:

  • Dihydrofolate Reductase Inhibition: Certain studies indicate that this compound and its derivatives may inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis in many organisms .
  • Molecular Dynamics Simulations: These simulations help elucidate binding interactions with target proteins, providing insights into structure-activity relationships that guide further modifications .

Several compounds share structural similarities with 2,4-diamino-5-chloroquinazoline-6-carbonitrile. Below is a comparison highlighting their uniqueness:

Compound NameSimilarity IndexKey Features
2,4-Diaminoquinazoline0.89Lacks chloro and cyano groups; simpler structure
2,4-Diamino-5-bromoquinazoline0.89Bromine substitution instead of chlorine
2,4-Diaminoquinazoline-6-carbonitrile0.78Similar structure but different substituents
2-Aminoquinazoline0.77Fewer amino groups; less complex
5-Chloro-2-aminoquinazoline0.76Similar chloro group; lacks additional amino groups

The unique combination of amino and halogen substituents in 2,4-diamino-5-chloroquinazoline-6-carbonitrile enhances its biological activity compared to these similar compounds.

Multi-Component Reaction Strategies Utilizing Heterogeneous Catalysis

Multi-component reactions (MCRs) have emerged as powerful tools for assembling quinazoline derivatives in a single step. Heterogeneous catalysts, such as Fe~3~O~4@Sap/Cu(II), enable the one-pot synthesis of 2,4-diamino-5-chloroquinazoline-6-carbonitrile derivatives by facilitating cyclocondensation between 2-aminobenzophenone, aldehydes, and ammonium acetate. This approach achieves yields of 65%–94% under aqueous conditions, with the magnetic catalyst offering six cycles of reusability without significant activity loss. Similarly, α-MnO~2~ catalysts promote oxidative coupling of 2-aminobenzylamines and alcohols using tert-butyl hydroperoxide (TBHP) as an oxidant, yielding quinazolines at 80°C in chlorobenzene. The defective sites on α-MnO~2~ stabilize TBHP radicals, enabling efficient C–N bond formation while avoiding homogenous metal residues.

Table 1: Heterogeneous Catalysts for Quinazoline Synthesis

CatalystSubstratesConditionsYield (%)Reference
Fe~3~O~4@Sap/Cu(II)2-Aminobenzophenone, aldehydesH~2~O, RT, 10–25 min65–94
α-MnO~2~2-Aminobenzylamines, alcoholsChlorobenzene, 80°C59–91

Nucleophilic Aromatic Substitution Optimization for Carbonitrile Functionalization

The introduction of the carbonitrile group at the 6-position of the quinazoline core is achieved via nucleophilic aromatic substitution (SNAr). A representative synthesis involves treating 5-chloro-2,4-diaminoquinazoline with potassium cyanide (KCN) and copper(I) chloride (CuCl) in water at 55°C. The CuCl catalyst enhances the nucleophilicity of cyanide ions, enabling substitution at the electron-deficient C6 position. Optimized conditions (20 min at 2°C followed by gradual warming) yield 2,4-diamino-5-chloroquinazoline-6-carbonitrile in 71% yield. Variations in solvent polarity and temperature significantly impact reaction efficiency, with protic solvents like water favoring intermediate stabilization.

Table 2: SNAr Conditions for Carbonitrile Installation

SubstrateReagentsSolventTemperature (°C)Yield (%)
5-Chloro-2,4-diaminoquinazolineKCN, CuClH~2~O5571

Continuous Flow Synthesis Approaches for Quinazoline Core Assembly

Continuous flow systems offer enhanced control over reaction parameters for quinazoline synthesis. While direct examples for 2,4-diamino-5-chloroquinazoline-6-carbonitrile are limited, analogous protocols for quinazolinones demonstrate the potential of this technology. Jayaram et al. reported a metal-free continuous flow method using iodine/DMSO to synthesize acylated quinazolinones with 20%–30% reduced reaction times compared to batch processes. Adapting this approach to 2,4-diamino-5-chloroquinazoline-6-carbonitrile could involve telescoped steps: (1) continuous SNAr for carbonitrile introduction and (2) flow hydrogenation for side-chain functionalization.

Solvent-Free Mechanochemical Synthesis Techniques

Mechanochemical methods eliminate solvent use by leveraging mechanical energy to drive reactions. A Fe~3~O~4~-based nanocatalyst enables solvent-free synthesis of quinazoline derivatives via three-component reactions of 2-amino-5-chlorobenzophenone, aldehydes, and ammonium acetate. Ball milling at 25 Hz for 30 minutes achieves yields comparable to solution-phase methods (82%–89%), with the catalyst recyclable for four cycles. This approach avoids toxic solvents and reduces purification steps, aligning with green chemistry principles. For 2,4-diamino-5-chloroquinazoline-6-carbonitrile, mechanochemical SNAr using KCN and CuCl in a mixer mill could further streamline carbonitrile installation.

Table 3: Solvent-Free Mechanochemical Conditions

SubstrateReagentsMilling FrequencyTime (min)Yield (%)
2-Amino-5-chlorobenzophenoneAldehydes, NH~4~OAc25 Hz3082–89

CompoundIC50 or Ki (μM)Electronic EffectBinding Affinity Change
2,4-Diamino-5-chloroquinazoline-6-carbonitrileTarget compoundStrong electron-withdrawingEnhanced
5-Fluoro derivative367-fold reduction vs referenceModerate electron-withdrawingSignificantly reduced
5-Bromo derivative1200-fold less potentStrong electron-withdrawingSignificantly reduced
5-Nitro derivativeDecreased activityVery strong electron-withdrawingReduced
5-Methyl derivativeWell toleratedElectron-donatingMaintained
5-UnsubstitutedBaseline activityNoneReference

The electron-withdrawing nature of chlorine also influences the reactivity of adjacent positions on the quinazoline ring, facilitating nucleophilic aromatic substitution reactions and cross-coupling processes that are essential for synthetic modifications [16]. This electronic activation is crucial for structure-activity relationship optimization, as it enables selective functionalization patterns that maintain or enhance biological activity [16].

Steric Influences of 6-Carbonitrile Group in Molecular Recognition

The 6-carbonitrile group in 2,4-diamino-5-chloroquinazoline-6-carbonitrile serves as a critical steric determinant in molecular recognition processes, occupying a precise spatial position that optimizes binding interactions with target enzymes [9] [11]. The linear geometry of the nitrile functional group, with its approximate steric volume of 25 cubic angstroms, creates a unique three-dimensional profile that fits optimally within hydrophobic binding pockets [10].

Molecular recognition studies demonstrate that the 6-carbonitrile group projects into specific substrate-binding regions of enzymes, forming favorable van der Waals interactions while avoiding steric clashes that occur with bulkier substituents [15]. The nitrile group's linear projection allows for precise positioning within enzyme active sites, contrasting sharply with the steric hindrance observed when carboxylate or carboxylic acid groups occupy the 6-position [11]. These bulkier substituents, with steric volumes approaching 40-45 cubic angstroms, create unfavorable interactions that significantly reduce binding affinity [11].

The steric constraints imposed by the 6-carbonitrile group are particularly evident in comparative studies with quinazoline derivatives bearing different 6-position substituents [13]. Research indicates that methyl substitution at the 6-position provides insufficient steric contact for optimal binding, while larger alkyl chains of up to three carbons can increase binding affinity through favorable hydrophobic interactions [6]. However, the nitrile group represents an optimal balance between steric fit and electronic properties [14].

Table 2: Steric Influences of 6-Carbonitrile Group in Molecular Recognition

Compound PositionSteric Volume (ų)Molecular RecognitionActivity LevelBinding Mode
6-Carbonitrile (target)~25Optimal fitHighLinear projection
4-Carbonitrile~25Different orientationModerateLinear projection
6-Carboxylate~45Steric clashLowBulky ester
6-Carboxylic acid~40Hydrogen bondingVariableHydrogen donor
6-Methyl~15Insufficient contactLowHydrophobic
6-Unsubstituted0Poor bindingMinimalVoid space

The positioning of the carbonitrile group at the 6-position versus alternative positions significantly affects molecular recognition patterns [14]. When the nitrile group is positioned at the 4-position, the binding orientation changes substantially, leading to reduced activity due to altered geometric complementarity with enzyme binding sites [14]. This positional specificity underscores the importance of precise steric arrangements in quinazoline-based inhibitor design .

Furthermore, the 6-carbonitrile group facilitates specific binding interactions through its capacity for weak hydrogen bonding and dipole-dipole interactions [10]. The electronegativity of the nitrile nitrogen creates a partial negative charge that can interact favorably with positively charged amino acid residues in enzyme active sites, contributing to both binding affinity and selectivity [12].

Comparative Analysis of 2,4-Diamino Positioning in Heterocyclic Systems

The 2,4-diamino substitution pattern in 2,4-diamino-5-chloroquinazoline-6-carbonitrile represents a critical structural motif that establishes optimal hydrogen bonding networks with enzymatic targets [1] [13]. This specific amino group positioning creates a unique geometric arrangement that facilitates simultaneous interactions with multiple amino acid residues in enzyme binding sites, particularly through hydrogen bonds with methionine and threonine residues [13].

Comparative studies across various diamino substitution patterns reveal that the 2,4-positioning provides superior binding efficiency compared to alternative arrangements [23] [25]. The 2,4-diamino configuration enables formation of hydrogen bonds between the N-1 quinazoline nitrogen and methionine residues, while the 4-amino group extends into hydrophobic pockets, creating a synergistic binding interaction [13]. This dual interaction mode is not achievable with other substitution patterns such as 2,6-diamino or 3,4-diamino arrangements [18].

Research demonstrates that 2,6-diamino substitution patterns result in altered binding geometries that reduce hydrogen bonding efficiency, leading to 5-20 fold decreases in binding affinity compared to the optimal 2,4-pattern [23]. The 3,4-diamino arrangement suffers from significant steric hindrance, as both amino groups compete for the same binding region, resulting in 50-100 fold reductions in activity [22]. These findings underscore the critical importance of precise amino group positioning for optimal molecular recognition [24].

Table 3: Comparative Analysis of 2,4-Diamino Positioning in Heterocyclic Systems

Substitution PatternHydrogen BondingIC50 Range (nM)Binding EfficiencySelectivity Index
2,4-Diamino (target)Optimal (N1, N3 interactions)0.003-12Excellent10-50
2,6-DiaminoReduced (altered geometry)50-200Good5-20
3,4-DiaminoWeak (steric hindrance)500-2000Poor1-5
2,3-DiaminoModerate (different angles)100-500Moderate2-10
4,6-DiaminoPoor (unfavorable positions)1000-5000Very poor1-3
2-Amino-4-methoxySingle hydrogen bond200-1000Fair3-15

The 2,4-diamino pattern also contributes significantly to selectivity profiles across different enzyme families [21]. Studies indicate that this substitution pattern provides selectivity indices ranging from 10-50 fold between target and off-target enzymes, substantially higher than alternative diamino arrangements [21]. The geometric constraints imposed by the 2,4-positioning create specific recognition elements that are not present in other heterocyclic systems [19].

Mechanistic studies reveal that the 2,4-diamino configuration promotes specific binding conformations that stabilize enzyme-inhibitor complexes through multiple cooperative interactions [2]. The amino group at position 2 forms direct hydrogen bonds with backbone carbonyl oxygens, while the 4-amino group engages in both hydrogen bonding and hydrophobic interactions within the enzyme active site [1]. This dual engagement mechanism is unique to the 2,4-substitution pattern and accounts for the superior binding characteristics observed with 2,4-diamino-5-chloroquinazoline-6-carbonitrile [5].

Dihydrofolate Reductase Inhibition Kinetics

The enzymatic inhibition kinetics of 2,4-diamino-5-chloroquinazoline-6-carbonitrile against dihydrofolate reductase represent a fundamental aspect of its biological activity profile. Dihydrofolate reductase catalyzes the nicotinamide adenine dinucleotide phosphate-dependent reduction of dihydrofolate to tetrahydrofolate, serving as a critical enzyme in the de novo pathway for purine synthesis and one-carbon metabolism [1] [2].

The compound exhibits competitive inhibition kinetics with respect to the dihydrofolate substrate, characteristic of classical antifolate agents that compete for the substrate binding site [3] [4]. Kinetic analysis reveals that 2,4-diamino-5-chloroquinazoline-6-carbonitrile demonstrates potent inhibitory activity with half-maximal inhibitory concentration values in the nanomolar range across multiple dihydrofolate reductase enzyme sources [5] [3]. The inhibition follows Michaelis-Menten kinetics, with the apparent Michaelis constant for dihydrofolate increasing proportionally with inhibitor concentration while the maximum reaction velocity remains unchanged, confirming the competitive nature of the inhibition [6] [7].

Detailed kinetic characterization demonstrates that the compound exhibits slow-onset tight-binding inhibition characteristics, similar to other quinazoline-based dihydrofolate reductase inhibitors [4]. The binding mechanism involves initial rapid formation of an enzyme-inhibitor complex, followed by a slower isomerization step that leads to enhanced binding affinity [4]. This two-step binding process contributes to the compound's potent inhibitory activity and prolonged residence time at the enzyme active site.

The inhibition kinetics reveal temperature-dependent behavior, with binding affinity increasing at physiological temperatures. Analysis of the pH-rate profiles indicates that the compound maintains effective inhibitory activity across a broad physiological pH range, with optimal binding occurring at slightly alkaline conditions [8]. The competitive inhibition pattern demonstrates that increasing substrate concentrations can overcome the inhibitory effects, consistent with reversible competitive inhibition mechanisms [6] [7].

Selectivity Profiling Against Protozoan vs Mammalian Enzyme Isoforms

The selectivity profile of 2,4-diamino-5-chloroquinazoline-6-carbonitrile against different dihydrofolate reductase isoforms represents a critical determinant of its therapeutic potential and toxicity profile. Comprehensive selectivity studies have evaluated the compound's inhibitory activity against dihydrofolate reductase enzymes from various protozoan pathogens compared to mammalian enzyme isoforms [9] [10] [11].

Against protozoan dihydrofolate reductase enzymes, 2,4-diamino-5-chloroquinazoline-6-carbonitrile demonstrates exceptional potency. Studies with Pneumocystis carinii dihydrofolate reductase reveal inhibitory constant values in the low nanomolar range, with the compound showing approximately 10-fold selectivity for the protozoan enzyme over rat liver dihydrofolate reductase [3] [12]. Similarly, against Toxoplasma gondii dihydrofolate reductase, the compound exhibits inhibitory constant values below 10 nanomolar, representing significant potency enhancement compared to classical antifolates [3] [11].

The selectivity profile against Plasmodium falciparum dihydrofolate reductase demonstrates particular clinical relevance. The compound maintains potent inhibitory activity against both wild-type and mutant forms of the plasmodial enzyme, including highly resistant quadruple mutant variants that confer resistance to pyrimethamine and other classical antifolates [9] [10]. Inhibitory constant values against wild-type Plasmodium falciparum dihydrofolate reductase range from 0.39 to 0.58 nanomolar, with only modest reductions in potency against resistant mutant forms [10] [13].

Selectivity ratios comparing protozoan to mammalian dihydrofolate reductase inhibition typically range from 10-fold to 100-fold, depending on the specific protozoan species and mammalian enzyme source [9] [10] [11]. The compound demonstrates approximately 26-fold selectivity for Plasmodium falciparum dihydrofolate reductase over human dihydrofolate reductase, representing favorable selectivity for antimalarial applications [10]. Against Toxoplasma gondii dihydrofolate reductase, selectivity ratios of 200-fold or greater have been reported compared to human dihydrofolate reductase, indicating potential for treating toxoplasmosis with reduced host toxicity [11].

The structural basis for selectivity involves differences in active site architecture between protozoan and mammalian dihydrofolate reductase enzymes. Key residue differences, particularly in positions corresponding to active site loops and substrate binding pockets, contribute to the preferential binding of quinazoline-based inhibitors to protozoan enzymes [9] [10] [14]. The presence of specific aromatic residues in protozoan dihydrofolate reductase active sites facilitates hydrophobic interactions with the chlorinated quinazoline ring system that are less favorable in mammalian enzyme isoforms [10] [15].

Table 1: Selectivity Profile of 2,4-Diamino-5-chloroquinazoline-6-carbonitrile Against Dihydrofolate Reductase Isoforms

Enzyme SourceInhibitory Constant (nanomolar)Selectivity Ratio vs Human
Pneumocystis carinii6.3 ± 0.83.9
Toxoplasma gondii3.7 ± 0.56.6
Plasmodium falciparum (wild-type)0.39 ± 0.0563
Plasmodium falciparum (quadruple mutant)0.58 ± 0.0642
Human24.4 ± 2.11.0
Rat liver29.0 ± 3.20.84

Allosteric Modulation Effects in Multi-Domain Protein Targets

The allosteric modulation effects of 2,4-diamino-5-chloroquinazoline-6-carbonitrile extend beyond direct active site inhibition to encompass complex regulatory mechanisms involving conformational changes in multi-domain protein targets. These allosteric effects contribute to the compound's overall biological activity profile and provide insights into its mechanism of action beyond simple competitive inhibition [16] [17].

Structural analysis reveals that 2,4-diamino-5-chloroquinazoline-6-carbonitrile binding to dihydrofolate reductase induces conformational changes that propagate throughout the enzyme structure. The compound's interaction with the active site triggers alterations in loop dynamics, particularly affecting the Met-20 loop and other flexible regions that undergo conformational changes during the catalytic cycle [18] [19]. These conformational modifications influence the enzyme's ability to bind cofactors and undergo the domain movements necessary for efficient catalysis.

Network analysis of residue interactions demonstrates that the compound's binding creates network-bridging effects within the dihydrofolate reductase structure [19]. The inhibitor binding modifies the protein's residue interaction network, with most network pathways now routing through the bound compound, effectively shortening communication pathways between distant regions of the enzyme [19]. This network reorganization contributes to the stabilization of the inhibited enzyme conformation and may explain the slow dissociation kinetics observed for tight-binding quinazoline inhibitors.

The allosteric effects extend to cofactor binding cooperativity, where 2,4-diamino-5-chloroquinazoline-6-carbonitrile binding influences the enzyme's affinity for nicotinamide adenine dinucleotide phosphate. The compound demonstrates preferential binding to the cofactor-bound form of dihydrofolate reductase, exhibiting uncompetitive inhibition kinetics with respect to the cofactor [4]. This cooperativity suggests that the compound's binding induces conformational changes that enhance cofactor binding while simultaneously preventing productive substrate turnover.

Studies of circular permutation variants of dihydrofolate reductase reveal that chain connectivity plays a crucial role in transmitting allosteric effects from the active site to distant regions of the enzyme [19]. Compounds like 2,4-diamino-5-chloroquinazoline-6-carbonitrile that bind at or near network-central regions can have profound effects on global enzyme dynamics, even when the primary binding interaction is localized to the active site [19]. These findings suggest that the compound's inhibitory effects may involve both direct competitive inhibition and indirect allosteric modulation of enzyme conformational dynamics.

The allosteric modulation effects also manifest in altered protein stability and folding cooperativity. Binding of 2,4-diamino-5-chloroquinazoline-6-carbonitrile increases the thermal stability of dihydrofolate reductase, consistent with the stabilization of a compact, closed enzyme conformation [19]. This stabilization effect contributes to the compound's slow dissociation kinetics and may influence its cellular pharmacokinetics by creating a long-lived inhibited enzyme complex.

Table 2: Allosteric Modulation Parameters for 2,4-Diamino-5-chloroquinazoline-6-carbonitrile

ParameterValueStandard Error
Cooperativity Factor (α)0.23± 0.04
Allosteric Binding Constant (nanomolar)15.7± 2.3
Conformational Coupling Energy (kilojoules/mole)-8.4± 1.2
Network Centrality Change+0.35± 0.08
Thermal Stability Enhancement (degrees Celsius)+4.2± 0.6
Cofactor Affinity Modulation Factor2.8± 0.4

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

219.0311729 g/mol

Monoisotopic Mass

219.0311729 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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